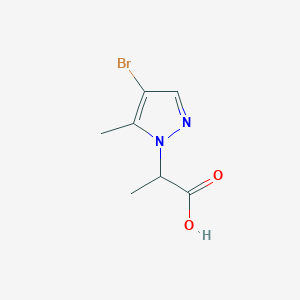![molecular formula C11H15N3O3 B3087303 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1172570-52-3](/img/structure/B3087303.png)
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring and a pyrrolidine ring. Compounds containing pyrazole rings are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The unique structure of this compound makes it a valuable subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the attachment of the pyrrolidine moiety. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with a suitable pyrrolidine derivative under acidic or basic conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Amberlyst-70, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antileishmanial and antimalarial activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit enzymes critical for the survival of the parasite . Molecular docking studies have shown that the compound fits well into the active site of these enzymes, leading to their inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar pyrazole rings but different biological activities.
Uniqueness
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its combined pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research .
Propriétés
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-9(4-13(2)12-7)6-14-5-8(11(16)17)3-10(14)15/h4,8H,3,5-6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDVMCZQTMZCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CC(CC2=O)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


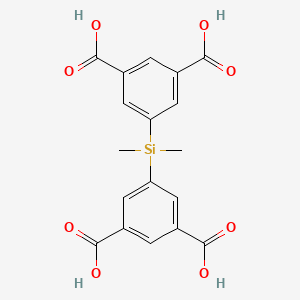
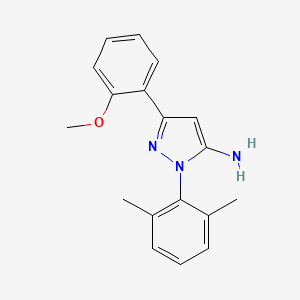
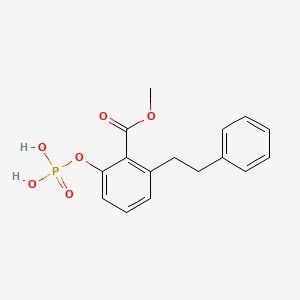
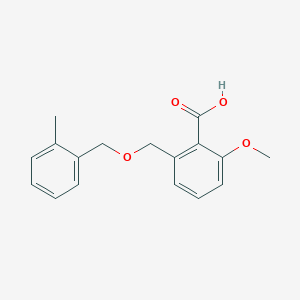
![2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B3087254.png)
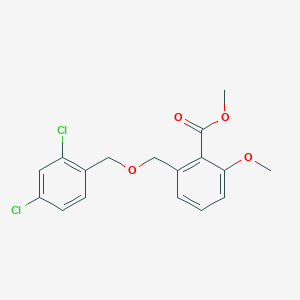
![3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087265.png)
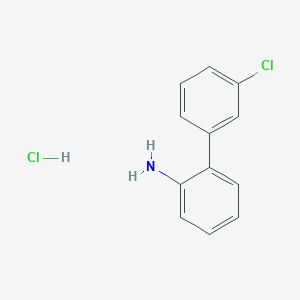
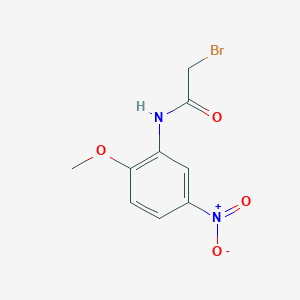
![[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3087277.png)
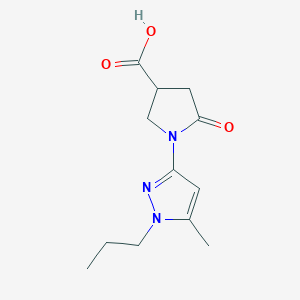
![5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B3087287.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3087295.png)
